Estriol 17-sulfate

Vue d'ensemble

Description

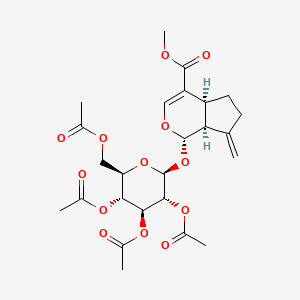

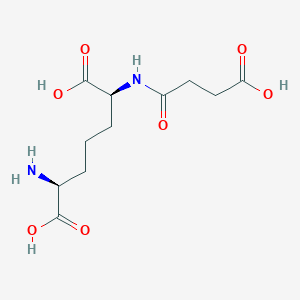

Estriol 17-sulfate is a compound belonging to the group of steroid hormones . It is a natural, endogenous steroid and an estrogen ester . It is biologically inactive but can be converted by steroid sulfatase into estradiol, which is a potent estrogen .

Synthesis Analysis

The production of 2-hydroxyestradiol 17-sulfate (2-OH-ES), which is assumed to be an antioxidant, involves the 2-hydroxylation reaction of estradiol 17-sulfate (ES) by human liver microsome. It was estimated that CYP2C8 and 2C9 were largely involved in the production of 2-OH-ES .Molecular Structure Analysis

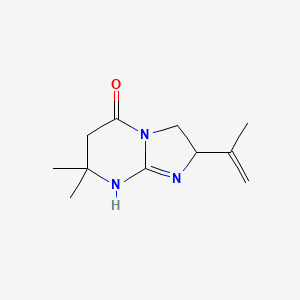

The molecular formula of Estriol 17-sulfate is C18H24O6S . The molecular weight is 368.44 g/mol .Chemical Reactions Analysis

Estradiol 17-sulfate (ES) is converted into 2-hydroxyestradiol 17-sulfate (2-OH-ES) by human placental microsomes . This conversion is part of the Phase I reaction of 17-position conjugated estrogen .Physical And Chemical Properties Analysis

Estriol 17-sulfate is a powder . Its molecular formula is C18H24O6S and its molecular weight is 368.44 g/mol .Applications De Recherche Scientifique

Antioxidant Properties in Pregnancy

Estriol 17-sulfate: has been studied for its potential role as an antioxidant during pregnancy. Research suggests that it could be converted into 2-hydroxyestradiol 17-sulfate (2-OH-ES) by human placental microsomes, which may function as a placental antioxidant . This conversion process involves specific cytochrome P450 isoforms, such as CYP2C8 and CYP2C9 , which are thought to be largely involved in the production of 2-OH-ES . Understanding this metabolic pathway could lead to insights into conditions like preeclampsia and offer avenues for developing treatments to reduce the risk of serious diseases during pregnancy .

Environmental Monitoring

Estriol 17-sulfate: is also relevant in environmental studies, particularly in the simultaneous measurement of free and conjugated estrogens in surface water . The presence of estrogens in the environment, even at trace levels, can have detrimental impacts due to their endocrine-disrupting potency. Advanced methodologies, including capillary liquid chromatography tandem mass spectrometry, have been applied to detect estrogens like Estriol 17-sulfate in natural water sources . This is crucial for monitoring environmental contamination and understanding the ecological impact of estrogenic compounds.

Cancer Treatment Research

In the field of oncology, Estriol 17-sulfate is part of the broader study of estrogens used in the treatment process for specific cancer types. Estrogens play a significant role in hormone therapies and are crucial for the maturation and maintenance of sexual characteristics and the reproductive system . Research into the bioavailability and biological activity of estrogens, including their conjugated forms like Estriol 17-sulfate, is essential for developing effective cancer treatments .

Metabolic Studies

The metabolism of Estriol 17-sulfate is a subject of interest in pharmacokinetics and drug development. Studies have compared the metabolism of estradiol and its 17-sulfate by recombinant human CYP isoforms to understand the metabolic clearance and enzyme affinities . Such research is vital for drug design and for predicting the behavior of pharmaceutical compounds in the human body.

Endocrine Research

Estriol 17-sulfate is involved in endocrine research due to its interaction with estrogen receptors. The study of its free and conjugated forms helps in understanding the endocrine system’s functioning and the potential disruptions caused by various compounds .

Reproductive Health

Given its role in estrogenic activity, Estriol 17-sulfate is also relevant in reproductive health research. It is part of the investigation into the effects of estrogens on fertility, pregnancy, and overall reproductive health .

Pharmaceutical Development

The pharmaceutical industry investigates Estriol 17-sulfate for its potential use in drug formulations, especially in hormone replacement therapies. Its properties and interactions with other compounds are crucial for developing safe and effective medications .

Bioavailability and Biological Activity Regulation

Estriol 17-sulfate is part of the study on the regulation of bioavailability and biological activity of estrogens. This research is fundamental to understanding how estrogens are metabolized and transformed in the body, which has implications for health, development, and fertility .

Safety And Hazards

Orientations Futures

Estriol 17-sulfate has been implicated in the biology of breast cancer via serving as an active reservoir of estradiol . It is not available as a commercial pharmaceutical drug , but it is a minor constituent (0.9%) of conjugated equine estrogens (CEEs), or Premarin . It effectively functions as a prodrug to estradiol in this preparation .

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)24-25(21,22)23/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23)/t13-,14-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAOZBHEZQGPLH-ZXXIGWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962218 | |

| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estriol 17-sulfate | |

CAS RN |

42028-21-7 | |

| Record name | Estriol 17-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042028217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How specific is the antibody response to Estriol 17-sulfate?

A1: Research indicates that antibodies generated against Estriol 17-sulfate linked to a carrier protein demonstrate remarkably high specificity for this compound. [] While a slight cross-reaction (0.2%) was observed with Estriol 17-sulfate, interactions with other estrogen sulfates were negligible. Importantly, there were no significant cross-reactions with free estrogens, their glucuronides, or other related steroids. [] This high specificity makes antibodies against Estriol 17-sulfate potentially valuable tools for research and diagnostics.

Q2: Are there alternative forms of Estriol that exhibit different biological activities?

A3: Yes, research indicates that Estriol, Estriol-3-sulfate, and Estriol 17-sulfate may have distinct biological activities. [, ] Studies have explored their individual effects on breast cancer cells, suggesting variations in their interactions with cellular targets and potential therapeutic implications. These findings underscore the importance of investigating different forms of Estriol and their specific mechanisms of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1220767.png)

![4-(Prop-2-en-1-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1220770.png)